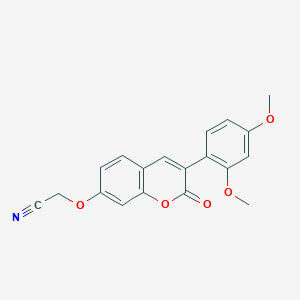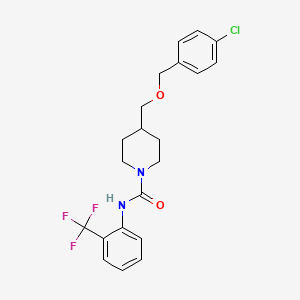![molecular formula C19H15N3O5 B2520248 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396759-53-7](/img/structure/B2520248.png)
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, is a heterocyclic compound that likely possesses a complex structure with multiple functional groups. Although the specific compound is not directly studied in the provided papers, similar heterocyclic compounds with related functional groups have been synthesized and characterized, providing insights into the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include the formation of Schiff bases, N-alkylation, and tandem reactions. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involved Schiff base formation followed by cyclization and characterization using various spectroscopic techniques . Similarly, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was achieved through N-alkylation of a related precursor . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using single-crystal X-ray diffraction, which provides precise geometric parameters. Density functional theory (DFT) calculations are also employed to optimize the structure and predict various properties, such as vibrational wavenumbers and chemical shifts . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of various functional groups. For example, the oxadiazole moiety is known for its participation in various chemical reactions due to its electron-withdrawing nature . Understanding the reactivity patterns of similar heterocyclic compounds can provide insights into the potential chemical reactions that the compound of interest may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as their spectroscopic characteristics and optical properties, are crucial for their potential applications. Compounds containing the 1,3,4-oxadiazole moiety have been characterized using FTIR, NMR, UV-Vis, and Mass spectroscopy, revealing their structural and electronic features . The optical properties, including UV-Vis absorption and fluorescence emission, are also of interest, as they can indicate the potential use of these compounds in optical materials or as fluorescent probes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Predicted Biological Activity
Compounds containing the 1,2,4-oxadiazole ring have been synthesized through various methods, predicting their biological activities using computational tools. For example, Kharchenko et al. (2008) explored the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, predicting their biological activities through PASS prediction methods, indicating potential applications in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Potential
Zhang et al. (2005) discovered and explored the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers, highlighting their potential as anticancer agents. Their research points to the versatility of oxadiazole derivatives in targeting cancer cells, suggesting similar compounds could have applications in cancer therapy (Zhang et al., 2005).
Antimicrobial and Antitubercular Activity
Compounds with oxadiazole and pyridine moieties have shown excellent antimicrobial and antitubercular activities. Chavan et al. (2019) synthesized new oxadiazole and benzothiazolylthioether derivatives showing significant activity against Mycobacterium tuberculosis and various bacterial strains, underscoring the potential of such compounds in addressing infectious diseases (Chavan et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-14(12-5-6-15-16(8-12)26-10-25-15)9-22-7-1-2-13(19(22)24)18-20-17(21-27-18)11-3-4-11/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRQRIHTFZWWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-fluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2520167.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2520171.png)
![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2520181.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)